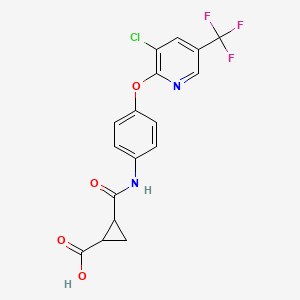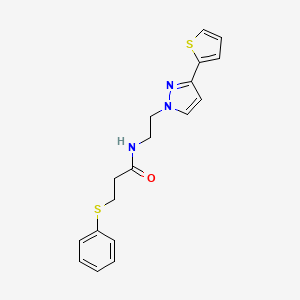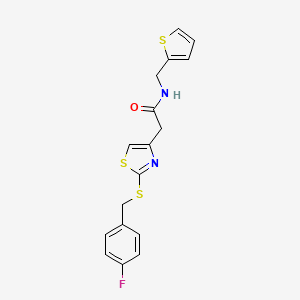
2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid is a complex organic compound. It has garnered attention due to its unique structural attributes and potential applications across various scientific fields. The trifluoromethyl and chloropyridyl groups contribute significantly to its distinctive chemical properties, making it a subject of intense research in medicinal chemistry and other disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multistep process involving cyclopropanation and carbamoylation reactions. Key reagents include 3-chloro-5-(trifluoromethyl)pyridine, and 4-(hydroxyphenyl) carbamate, which undergoes a series of reactions under controlled temperature and pressure conditions to yield the final product. Catalysts and solvents like dichloromethane and triethylamine are often employed to optimize yield and purity.
Industrial Production Methods: Scaling up to industrial production necessitates the use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC). The precise control of reaction parameters ensures consistency in product quality, essential for its application in high-stakes fields like pharmaceuticals.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound undergoes oxidation primarily at the carbamoyl group.
Reduction: The pyridyloxy group can be reduced under appropriate conditions, altering its electronic properties.
Substitution: Both nucleophilic and electrophilic substitutions occur at various sites on the molecule, influenced by the electronegativity of the trifluoromethyl and chloropyridyl groups.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction and potassium permanganate for oxidation are typical. Solvents such as acetonitrile and methanol facilitate these reactions, which are often conducted at moderate temperatures (20-50°C).
Major Products Formed: The primary products from these reactions depend on the site and type of modification. For example, oxidation might lead to the formation of a nitroso derivative, while substitution could introduce a new functional group onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Its unique functional groups make it a valuable building block for synthesizing more complex molecules, particularly in the design of agrochemicals and novel materials.
Biology: Researchers use this compound to study enzyme inhibition, particularly those involved in the metabolism of xenobiotics.
Medicine: It's a lead compound in the development of drugs targeting specific pathways in diseases like cancer and autoimmune disorders due to its ability to modulate protein functions.
Industry: In industrial chemistry, it's used in the synthesis of advanced polymers and coatings, providing enhanced durability and resistance properties.
Mécanisme D'action
Molecular Targets and Pathways: The compound's mechanism of action involves binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group plays a crucial role in enhancing binding affinity and specificity. Pathways affected include those related to signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other compounds like 2-(N-(4-(2-chloro-5-(trifluoromethyl)pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid and 2-(N-(4-(2,5-dichlorophenyl)carbamoyl)cyclopropanecarboxylic acid share structural similarities but differ in their substituents.
Highlighting Uniqueness: The 3-chloro-5-(trifluoromethyl)-2-pyridyloxy group imparts unique electronic properties that enhance its reactivity and binding characteristics compared to its analogs.
There you have it—a thorough analysis of 2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid. This compound stands out due to its structural intricacies and multifaceted applications across various scientific and industrial fields.
Propriétés
IUPAC Name |
2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O4/c18-13-5-8(17(19,20)21)7-22-15(13)27-10-3-1-9(2-4-10)23-14(24)11-6-12(11)16(25)26/h1-5,7,11-12H,6H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLCZDSXISGZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2448612.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2448615.png)
![8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2448618.png)

![4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2448622.png)
![N-(3-chlorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2448623.png)
![3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one](/img/structure/B2448627.png)
![6-Methyl-2-({1-[2-(3-methylphenoxy)propanoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2448628.png)
![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-1H-pyrrole-3-carbonyl}morpholine](/img/structure/B2448629.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2448631.png)

![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2448633.png)
![N-(3-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2448634.png)
